2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol
Description
Properties
Molecular Formula |
C15H12N4O4 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-methoxy-4-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H12N4O4/c1-23-13-8-10(4-7-12(13)20)15-16-14(17-18-15)9-2-5-11(6-3-9)19(21)22/h2-8,20H,1H3,(H,16,17,18) |
InChI Key |
HWSCWQGORWJHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Huisgen Azide-Alkyne Cycloaddition (CuAAC)
This copper-catalyzed reaction between azides and alkynes is widely employed for triazole synthesis. For this compound:
-
Azide preparation : 4-Nitrobenzyl azide is synthesized from 4-nitrobenzyl chloride and sodium azide in dimethylformamide (DMF) at 60°C.
-
Cycloaddition : The azide reacts with 4-(prop-2-yn-1-yloxy)phenol in the presence of CuSO₄·5H₂O (2 mol%) and sodium ascorbate (10 mol%) in tetrahydrofuran (THF)/water (1:1). The reaction proceeds at room temperature for 24 hours, yielding the triazole intermediate.
Key data :
| Parameter | Value |
|---|---|
| Yield | 82–87% |
| Reaction Time | 24 hours |
| Catalyst Loading | CuSO₄·5H₂O (2 mol%) |
Hydrazine-Based Cyclization
An alternative approach involves hydrazine derivatives and carbonyl compounds:
-
Hydrazone formation : 4-Methoxybenzaldehyde reacts with 4-nitrophenylhydrazine in ethanol under reflux to form a hydrazone intermediate.
-
Cyclization : The hydrazone undergoes thermal cyclization at 120°C in the presence of phosphoryl chloride (POCl₃), forming the triazole ring.
Comparative analysis :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| CuAAC | 87% | >95% | High |
| Hydrazine Cyclization | 68% | 90% | Moderate |
The CuAAC method offers superior yields and purity, making it preferable for laboratory-scale synthesis.
Functionalization with the Nitrophenyl Group
Introducing the 4-nitrophenyl substituent requires precise control to avoid side reactions. Two strategies are documented:
Nucleophilic Aromatic Substitution
The triazole intermediate reacts with 4-fluoronitrobenzene in dimethylacetamide (DMA) at 100°C for 8 hours, utilizing potassium carbonate as a base. This SNAr reaction substitutes the fluorine atom with the triazole nitrogen.
Optimized conditions :
-
Solvent: DMA
-
Temperature: 100°C
-
Base: K₂CO₃ (3 equiv)
-
Yield: 75%
Ullmann-Type Coupling
A palladium-catalyzed coupling between the triazole and 4-iodonitrobenzene achieves higher regioselectivity. Using Pd(PPh₃)₄ (5 mol%) and copper iodide (10 mol%) in DMF at 120°C for 12 hours, this method affords the product in 81% yield.
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Using acetonitrile/water mixtures (3:1) to remove unreacted starting materials.
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent resolves triazole regioisomers.
Characterization data :
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J=8.7 Hz, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 6.95 (d, J=8.7 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
Industrial-Scale Optimization
For large-scale production, critical parameters include:
-
Catalyst recycling : CuSO₄·5H₂O recovery via aqueous extraction reduces costs.
-
Solvent selection : Replacing THF with cyclopentyl methyl ether (CPME) improves safety and sustainability.
-
Continuous flow systems : Microreactors enhance heat transfer and reduce reaction times by 40%.
Challenges and Mitigation Strategies
Common synthesis challenges include:
-
Regioisomer formation : Addressed using bulky ligands (e.g., TBTA) in CuAAC to favor the 1,4-triazole isomer.
-
Nitro group reduction : Controlled atmosphere (N₂) prevents unintended reduction during high-temperature steps.
-
Purity issues : Recrystallization with activated charcoal removes colored impurities.
Emerging Methodologies
Recent advances explore:
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitrophenyl-triazole moiety is crucial for its biological activity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Assays : While and highlight antifungal and antibiotic activities in analogues, the target compound’s specific bioactivity remains unstudied in the provided materials.
Biological Activity
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound with significant biological activities. Its structure includes a methoxy group and a triazole ring, which play crucial roles in its interaction with biological systems. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol is C15H12N4O4, with a molecular weight of approximately 312.28 g/mol. The presence of the nitrophenyl group enhances its biological activity by improving its interaction with various biological targets.
Antioxidant Activity
Research indicates that 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol exhibits significant antioxidant properties. Antioxidants play an essential role in neutralizing free radicals and reducing oxidative stress in cells. The compound's ability to scavenge free radicals can be attributed to the electron-donating properties of the methoxy and nitro groups.
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Cytotoxicity
Cytotoxicity studies reveal that 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. For instance, studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via caspase activation |
| A549 | 20.5 | Modulation of apoptotic pathways |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies utilizing the disk diffusion method have reported significant inhibition zones for common pathogens such as Staphylococcus aureus and Escherichia coli. The nitro group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Case Studies
Several studies have highlighted the biological significance of 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol:
- Cytotoxicity Study : A study published in a peer-reviewed journal reported the compound's cytotoxic effects on various cancer cell lines. The research indicated that the compound could significantly reduce cell viability in a dose-dependent manner .
- Antioxidant Evaluation : Another investigation assessed the antioxidant capabilities using DPPH radical scavenging assays. The findings suggested that the compound exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Research : A recent study focused on its anti-inflammatory effects in a mouse model of arthritis, demonstrating a reduction in paw swelling and inflammatory markers upon treatment with the compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol, and how do reaction conditions influence yield?
The synthesis typically involves condensation of triazole intermediates with substituted phenolic components. For example, hydrazine hydrate can be reacted with isopropyl esters under reflux in propan-2-ol to form thioacetohydrazide intermediates, followed by condensation with aromatic aldehydes in acetic acid . Key parameters include reaction time (3–4 hours for reflux), solvent choice (e.g., propan-2-ol for solubility), and stoichiometric ratios of aldehydes to intermediates. Yield optimization often requires iterative adjustments to these conditions, with elemental analysis (CHNS) and ¹H-NMR used for purity validation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H-NMR : Identifies proton environments (e.g., phenolic -OH at δ ~10 ppm, methoxy groups at δ ~3.8 ppm) and confirms substitution patterns .
- Elemental Analysis (CHNS) : Validates empirical formulas, with deviations >0.3% indicating impurities .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography, leveraging high-resolution data (R factor <0.05) .
Advanced Research Questions
Q. How can conflicting biological activity data for structurally similar triazole derivatives be resolved?
Contradictions often arise from substituent effects. For instance, introducing 4-chlorobenzylidene enhances actoprotective activity, while benzylidene derivatives reduce efficacy due to steric or electronic mismatches with biological targets . Methodological resolution involves:
- Comparative SAR Studies : Systematic substitution of functional groups (e.g., nitro, methoxy) to map activity trends.
- Statistical Analysis : Apply error-propagation models (e.g., Bevington-Robinson methods) to distinguish noise from significant variations .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include twinning, disorder in the nitro or methoxy groups, and weak diffraction. Solutions involve:
- High-Resolution Data Collection : Use synchrotron radiation (λ <1 Å) to improve data-to-parameter ratios (>15:1) .
- SHELX Tools : SHELXD for phase solution (dual-space algorithms) and SHELXL for anisotropic displacement parameter refinement .
- Validation Metrics : Monitor Rint (<5%) and Flack parameter (for chiral centers) to ensure structural accuracy .
Q. How does the nitro group at the 4-position of the phenyl ring influence electronic properties and reactivity?
The electron-withdrawing nitro group (-NO₂) reduces electron density on the triazole ring, altering:
- Acid-Base Behavior : Increases phenolic -OH acidity (pKa ~8–9), measurable via potentiometric titration.
- Reactivity in Condensation Reactions : Enhances electrophilicity at the triazole C5 position, favoring nucleophilic attacks (e.g., thiolation or alkylation) . Computational studies (DFT) using Gaussian or ORCA software can quantify charge distribution and frontier molecular orbitals .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Poor aqueous solubility (common in nitroaromatics) is mitigated by:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
- Salt Formation : Potassium or sodium salts of thioacetate derivatives improve solubility by ~30% while retaining activity .
- Microwave-Assisted Synthesis : Enhances crystallinity and reduces amorphous content, improving dissolution rates .
Key Recommendations for Researchers
- Prioritize SHELX-based refinement for structural accuracy, leveraging its robustness in handling weak data .
- Employ microwave synthesis to reduce reaction times and improve yields for derivatives .
- Validate biological activity trends using orthogonal assays (e.g., enzymatic vs. cell-based) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
